Cas no 3453-39-2 (3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid)

3-(6-Methoxynaphthalen-2-yl)prop-2-enoic acid is a synthetic organic compound featuring a naphthalene core substituted with a methoxy group at the 6-position and an α,β-unsaturated carboxylic acid moiety at the 2-position. This structure confers reactivity suitable for use as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) such as naproxen. The conjugated double bond enhances its utility in Michael addition reactions and other conjugate-based transformations. Its methoxy group provides electron-donating properties, influencing both reactivity and solubility. The compound is typically employed in controlled environments due to its potential sensitivity to light and oxidation.
3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid structure
3453-39-2 structure
Product name:3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid
CAS No:3453-39-2
MF:C14H12O3
MW:228.243284225464
CID:318501
PubChem ID:6235493

3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate
    • (2E)-3-(6-methoxy-2-naphthyl)acrylic acid
    • (E)-3-(2-methoxynaphthalen-6-yl)acrylic acid
    • CS-0345077
    • 3-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid
    • EN300-385221
    • SR-01000069988-1
    • EN300-13522
    • AKOS000263595
    • (2E)-3-(6-METHOXYNAPHTHALEN-2-YL)PROP-2-ENOIC ACID
    • 3-(6-Methoxynaphthalen-2-yl)acrylic acid
    • 3453-39-2
    • (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
    • SCHEMBL1480903
    • CHEMBL3393667
    • SCHEMBL1480905
    • 3-(6-Methoxynaphthalen-2-yl)acrylicacid
    • MFCD03002866
    • SR-01000069988
    • Z2312401909
    • 220914-32-9
    • 3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid
    • Inchi: InChI=1S/C14H12O3/c1-17-13-6-5-11-8-10(3-7-14(15)16)2-4-12(11)9-13/h2-9H,1H3,(H,15,16)/b7-3+
    • InChI Key: XWGUEUJOVZAMMF-XVNBXDOJSA-N
    • SMILES: OC(/C=C/C1C=CC2C=C(C=CC=2C=1)OC)=O

Computed Properties

  • Exact Mass: 228.07866
  • Monoisotopic Mass: 227.070819
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 49.4

Experimental Properties

  • Density: 1.246
  • Boiling Point: 427.7°C at 760 mmHg
  • Flash Point: 166.2°C
  • PSA: 46.53

3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM246388-1g
3-(6-Methoxynaphthalen-2-yl)acrylic acid
3453-39-2 97%
1g
$284 2021-08-04
Enamine
EN300-13522-0.05g
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2 95.0%
0.05g
$227.0 2025-03-21
TRC
M266778-25mg
3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid
3453-39-2
25mg
$ 50.00 2022-06-04
Enamine
EN300-13522-0.1g
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2 95.0%
0.1g
$238.0 2025-03-21
Enamine
EN300-13522-2.5g
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2 95.0%
2.5g
$529.0 2025-03-21
Enamine
EN300-13522-5.0g
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2 95.0%
5.0g
$783.0 2025-03-21
Enamine
EN300-13522-500mg
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2
500mg
$260.0 2023-09-30
Enamine
EN300-13522-10000mg
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2
10000mg
$1163.0 2023-09-30
Enamine
EN300-13522-5000mg
3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid
3453-39-2
5000mg
$783.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1415747-500mg
3-(6-Methoxynaphthalen-2-yl)acrylic acid
3453-39-2 97%
500mg
¥5162.00 2024-05-17

Additional information on 3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid

3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid (CAS No. 3453-39-2)

3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid, also known by its CAS registry number 3453-39-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with a methoxy group and an alpha,beta-unsaturated carboxylic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.

The chemical structure of 3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid consists of a naphthalene ring substituted at the 6-position with a methoxy group (-OCH₃) and at the 2-position with an alpha,beta-unsaturated carboxylic acid group (-CH₂-C(O)OH). This arrangement creates a conjugated system that enhances the molecule's stability and reactivity. The naphthalene ring, being aromatic, contributes to the compound's planar structure and electronic properties, while the methoxy group introduces electron-donating effects, influencing the overall reactivity of the molecule.

Recent studies have highlighted the potential of 3-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, research has shown that this compound exhibits anti-inflammatory and antioxidant properties, which could be harnessed in the development of novel pharmaceutical agents. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use in metalloenzyme inhibition and catalysis.

In terms of physical properties, 3-(6-Methoxynaphthalen-2-yl)prop-2-en oic Acid is typically a crystalline solid with a melting point around 150°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic procedures and analytical techniques commonly employed in organic chemistry.

The synthesis of 3-(6-Methoxynaphthalen -2 yl)prop -2 enoic Acid can be achieved through several routes, including coupling reactions and oxidation processes. One common method involves the Stille coupling reaction, where a suitable organotin reagent reacts with an activated naphthalene derivative to form the desired product. This approach has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

Beyond its pharmacological applications, 3-(6-Methoxynaphthalen -2 yl)prop -2 enoic Acid has also found use in materials science. Its conjugated system makes it an attractive candidate for applications in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has explored its potential as a building block for constructing advanced materials with tailored electronic properties.

In conclusion, 3-(6-Methoxynaphthalen -2 yl)prop -2 enoic Acid, CAS No. 3453 - 39 - 2, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical properties and reactivity, positions it as an important molecule for future scientific advancements. Ongoing research continues to uncover new insights into its potential uses, ensuring its relevance in both academic and industrial settings.

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